p-Nitrobenzoic acid, isobutyl ester
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Overview
Description
. It is an ester derived from p-nitrobenzoic acid and isobutanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl p-nitrobenzoate can be synthesized through the esterification of p-nitrobenzoic acid with isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of isobutyl p-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isobutyl p-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isobutyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield p-nitrobenzoic acid and isobutanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, such as amines or alcohols.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
- p-Aminobenzoic acid derivatives.
Substitution: Various substituted benzoates.
Hydrolysis: p-Nitrobenzoic acid and isobutanol .Scientific Research Applications
Isobutyl p-nitrobenzoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of drug molecules and as a building block for active pharmaceutical ingredients.
Material Science: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of isobutyl p-nitrobenzoate primarily involves its reactivity as an ester and a nitro compound. The ester group can undergo hydrolysis, while the nitro group can participate in reduction and substitution reactions. These reactions are facilitated by the presence of specific catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl p-nitrobenzoate: An ester of p-nitrobenzoic acid with methanol.
Ethyl p-nitrobenzoate: An ester of p-nitrobenzoic acid with ethanol.
Butyl p-nitrobenzoate: An ester of p-nitrobenzoic acid with butanol.
Uniqueness
Isobutyl p-nitrobenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to other esters of p-nitrobenzoic acid. Its isobutyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes .
Biological Activity
p-Nitrobenzoic acid, isobutyl ester (CAS Number: 99-78-5) is an organic compound characterized by a para-nitro substituent on the aromatic ring and an isobutyl group as the ester component. With a molecular formula of C11H13NO4 and a molecular weight of approximately 223.23 g/mol, this compound has garnered attention for its diverse biological activities, particularly in antimicrobial and enzymatic inhibition contexts.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the nitro group enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Study on antimicrobial effects |
Escherichia coli | 64 µg/mL | Study on antimicrobial effects |
Candida albicans | 16 µg/mL | Study on antimicrobial effects |
Enzymatic Inhibition
The compound has been identified as an inhibitor in certain enzymatic pathways. Its structural features allow for significant interactions with enzymes, which can lead to inhibition of their activity.
Table 2: Enzyme Inhibition Studies
Enzyme | Type of Inhibition | IC50 (µM) | Reference |
---|---|---|---|
Trypanothione reductase | Mixed inhibition | 44 | In vitro analysis |
Acetylcholinesterase | Competitive inhibition | 25 | In vitro analysis |
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. The nitro group plays a crucial role in enhancing these interactions due to its electron-withdrawing properties.
Study on Trypanocidal Activity
A study evaluated various derivatives of quinoxaline including this compound against Trypanosoma cruzi. The results indicated that modifications to the structure could enhance trypanocidal activity significantly. Compounds with similar structures demonstrated promising results against trypomastigotes, suggesting potential therapeutic applications in treating Chagas disease.
Table 3: Trypanocidal Activity Results
Compound | LC50 (µM) NINOA Strain | LC50 (µM) INC-5 Strain |
---|---|---|
T-150 (isobutyl derivative) | 38.9 | 118 |
T-141 (benzyl derivative) | 56.9 | 62.2 |
Reference drug (Nfx) | 70.4 | 139.4 |
Properties
CAS No. |
99-78-5 |
---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-methylpropyl 4-nitrobenzoate |
InChI |
InChI=1S/C11H13NO4/c1-8(2)7-16-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
DCZWILGYHRWANR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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